molecular formula C6H7BrN2O3S B11820819 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid

Katalognummer: B11820819
Molekulargewicht: 267.10 g/mol
InChI-Schlüssel: VUSFWXBATZQXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a bromine atom, a methylamino group, and a sulfonic acid group attached to a pyridine ring. This compound is known for its unique chemical properties and reactivity, making it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(methylamino)pyridine-3-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyridine derivative .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-4-(methylamino)pyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Eigenschaften

Molekularformel

C6H7BrN2O3S

Molekulargewicht

267.10 g/mol

IUPAC-Name

5-bromo-4-(methylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C6H7BrN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12)

InChI-Schlüssel

VUSFWXBATZQXIK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=NC=C1S(=O)(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.